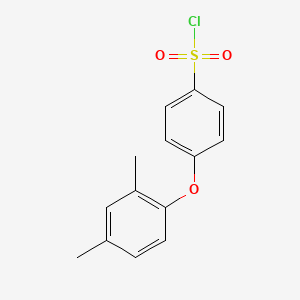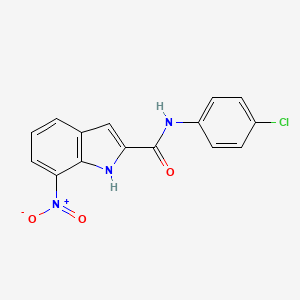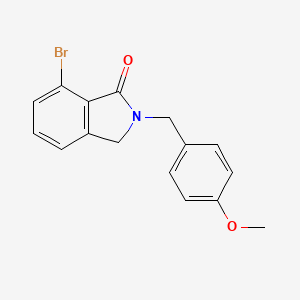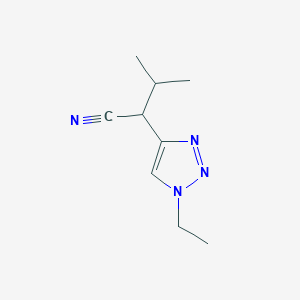
4-(2,4-Dimethylphenoxy)benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-Dimethylphenoxy)benzenesulfonyl chloride is an organic compound with the molecular formula C14H13ClO3S. It is a derivative of benzenesulfonyl chloride, where the sulfonyl chloride group is substituted with a 2,4-dimethylphenoxy group. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethylphenoxy)benzenesulfonyl chloride typically involves the reaction of 2,4-dimethylphenol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of 4-(2,4-dimethylphenoxy)benzenesulfonyl chloride may involve continuous flow processes to ensure efficient mixing and reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,4-Dimethylphenoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Hydrolysis: This reaction can occur under acidic or basic conditions, with water or aqueous solutions as the solvent.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic acids: Formed by hydrolysis.
Wissenschaftliche Forschungsanwendungen
4-(2,4-Dimethylphenoxy)benzenesulfonyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(2,4-dimethylphenoxy)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The nucleophile displaces the chloride ion, forming a new covalent bond with the sulfur atom. This mechanism is common in nucleophilic substitution reactions, where the compound acts as an electrophilic reagent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of the 2,4-dimethylphenoxy group.
2,4-Dimethylbenzenesulfonyl chloride: Lacks the phenoxy group, having only the dimethyl substitution on the benzene ring.
Uniqueness
4-(2,4-Dimethylphenoxy)benzenesulfonyl chloride is unique due to the presence of both the 2,4-dimethylphenoxy group and the sulfonyl chloride group. This combination provides distinct reactivity and properties compared to other benzenesulfonyl chloride derivatives. The 2,4-dimethylphenoxy group can influence the electronic and steric properties of the molecule, affecting its reactivity and interactions with other compounds .
Eigenschaften
Molekularformel |
C14H13ClO3S |
|---|---|
Molekulargewicht |
296.8 g/mol |
IUPAC-Name |
4-(2,4-dimethylphenoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C14H13ClO3S/c1-10-3-8-14(11(2)9-10)18-12-4-6-13(7-5-12)19(15,16)17/h3-9H,1-2H3 |
InChI-Schlüssel |
OMNMECZMOCQYTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 7-((S)-1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B15220770.png)

![(6-(4-Chlorophenyl)spiro[3.5]non-6-en-7-yl)methanol](/img/structure/B15220780.png)






![Methyl benzo[h]quinoline-2-carboxylate](/img/structure/B15220839.png)


